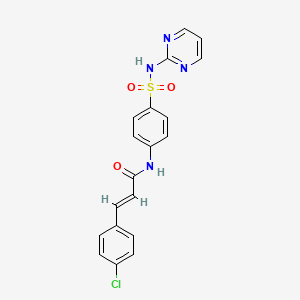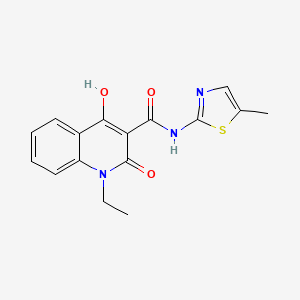
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a chloro-nitrobenzylidene moiety, a hydrazinyl group, and an oxoacetamide linkage, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydrazinyl group can form covalent bonds with target proteins, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(m-tolyl)acetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
765904-81-2 |
|---|---|
Fórmula molecular |
C16H13ClN4O4 |
Peso molecular |
360.75 g/mol |
Nombre IUPAC |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-6-7-12(17)14(8-11)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ |
Clave InChI |
WGBCECRVJMKICL-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)
